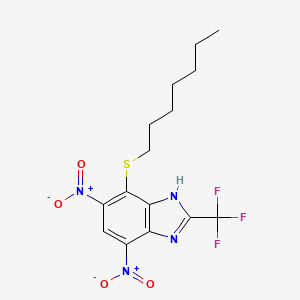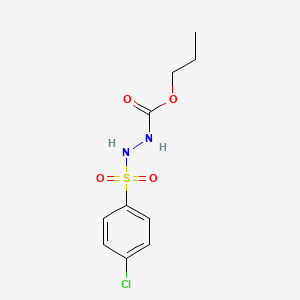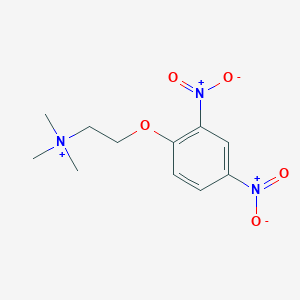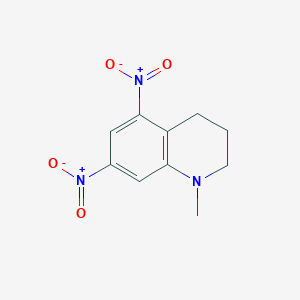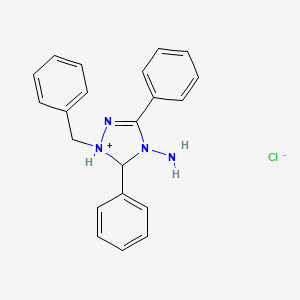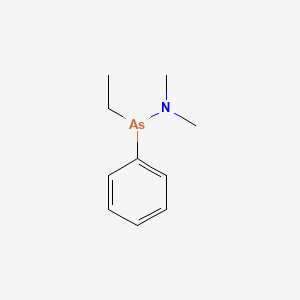![molecular formula C24H15N5O B14604388 N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide CAS No. 60701-88-4](/img/structure/B14604388.png)
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitrile groups, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide typically involves a multi-step process. One common method starts with the preparation of 4-(tricyanoethenyl)aniline, which is then reacted with 3-aminobenzamide under specific conditions to form the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its interaction with DNA topoisomerases can inhibit DNA replication, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylbenzamide: Lacks the tricyanoethenyl group, resulting in different electronic properties.
4-(Tricyanoethenyl)aniline: Contains the tricyanoethenyl group but lacks the benzamide moiety.
Benzamide: The simplest amide derivative of benzoic acid, lacking the additional aromatic and nitrile groups.
Uniqueness
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is unique due to its combination of multiple functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique electronic characteristics.
Propriétés
Numéro CAS |
60701-88-4 |
|---|---|
Formule moléculaire |
C24H15N5O |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-[3-[4-(1,2,2-tricyanoethenyl)anilino]phenyl]benzamide |
InChI |
InChI=1S/C24H15N5O/c25-14-19(15-26)23(16-27)17-9-11-20(12-10-17)28-21-7-4-8-22(13-21)29-24(30)18-5-2-1-3-6-18/h1-13,28H,(H,29,30) |
Clé InChI |
XZPCLIRRCRYIJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)
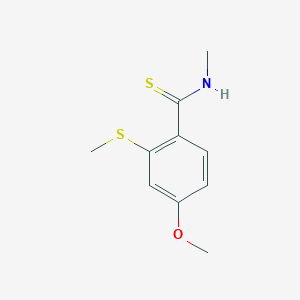
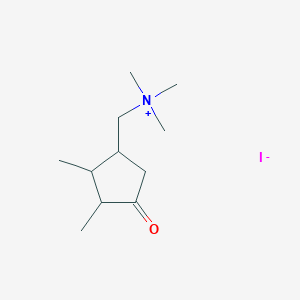
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
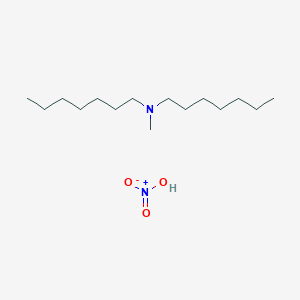
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
